2-Methylquinoxalin-5-amine

Vue d'ensemble

Description

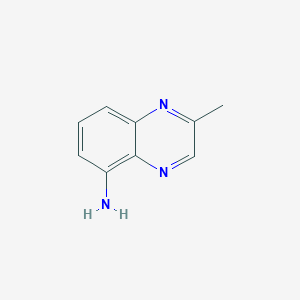

2-Methylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with a quinoxaline core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both an amine group and a methyl group on the quinoxaline ring enhances its chemical reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

Classical Method: The traditional synthesis of quinoxaline derivatives involves the condensation of o-phenylenediamine with a dicarbonyl compound.

Direct C-H Functionalization: Recent advancements have focused on the direct C-H functionalization of quinoxaline derivatives using heterogeneous catalysis.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular to minimize environmental impact and improve efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Methylquinoxalin-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mécanisme D'action

The mechanism of action of 2-Methylquinoxalin-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: The compound can induce apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways.

Comparaison Avec Des Composés Similaires

2-Methylquinoxalin-5-amine can be compared with other quinoxaline derivatives:

Quinoxaline: The parent compound, lacking the methyl and amine groups, has different reactivity and biological activity.

2,3-Dimethylquinoxaline: Similar in structure but with an additional methyl group, leading to different chemical properties.

5-Nitroquinoxaline:

Uniqueness: The unique combination of a methyl group and an amine group on the quinoxaline ring makes this compound particularly versatile in its chemical reactivity and biological activity, distinguishing it from other quinoxaline derivatives .

Activité Biologique

2-Methylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoxaline core with both a methyl group and an amine group attached. This structural configuration enhances its reactivity and biological activity compared to related compounds lacking these substituents .

The biological activity of this compound can be attributed to its interactions with various biological macromolecules, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways in target cells.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinoxaline derivatives, including this compound. The compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as a therapeutic agent against infectious diseases .

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. It has been evaluated in various cancer cell lines, showing the ability to inhibit cell proliferation and induce cell death. For example:

- Cell Line Studies : In vitro studies revealed that the compound effectively reduced viability in multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 | 24 ± 0.1 | Significant inhibition of growth |

| MCF-7 | Varies | Cytotoxic effects observed |

Case Studies and Research Findings

- Mechanistic Studies : A study focused on the compound's ability to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in A2780 ovarian cancer cells. The results indicated that treatment with this compound significantly affected mitochondrial function, leading to apoptosis .

- Synthesis and Evaluation : Various synthetic routes have been explored for this compound derivatives, which have shown enhanced biological activities compared to the parent compound. For instance, derivatives synthesized using iridium catalysts demonstrated improved yields and biological efficacy .

- Hybrid Compounds : Recent research has synthesized hybrid compounds combining this compound with other pharmacophores, resulting in enhanced biological activities against specific targets like α-amylase and α-glucosidase, indicating potential applications in diabetes management as well as anticancer therapy .

Propriétés

IUPAC Name |

2-methylquinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-11-9-7(10)3-2-4-8(9)12-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIIYERJYXPGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.